Suzuki–Miyaura Coupling Efficiency
Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate undergoes Suzuki–Miyaura cross-coupling with aryl and heteroaryl pinacolboranes or potassium trifluoroborates to produce bi(hetero)aryl derivatives in 65–91% isolated yield [1]. This yield range was demonstrated across more than ten diverse coupling partners, establishing the compound as a robust electrophilic coupling component. In contrast, the non-brominated analog (methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate) cannot undergo this transformation at all, while methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (the deaminated analog) participates in Suzuki coupling but lacks the 3-amino group for subsequent functionalization [2].
| Evidence Dimension | Suzuki–Miyaura cross-coupling efficiency (isolated yield range) |
|---|---|
| Target Compound Data | 65–91% isolated yield across >10 aryl/heteroaryl coupling partners |
| Comparator Or Baseline | Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate: Cannot undergo C–C coupling at 6-position (no halogen); Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate: Suzuki-capable but lacks 3-NH₂ for orthogonal derivatization |
| Quantified Difference | Target compound enables C–C coupling at C6 (65–91% yield); non-brominated analog shows 0% conversion for this reaction class; deaminated analog shows comparable Suzuki reactivity but zero orthogonal C–N coupling capacity |
| Conditions | Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalyst, aryl/heteroaryl pinacolborane or potassium trifluoroborate, DME/H₂O or dioxane, 80–100 °C, 4–24 h |
Why This Matters
For procurement decisions in medicinal chemistry library synthesis, the ability to achieve consistently high coupling yields (65–91%) across diverse partners reduces the need for condition re-optimization and minimizes costly failed reactions, directly impacting project timelines and budget.
- [1] Queiroz, M.-J. R. P.; Calhelha, R. C.; Vale-Silva, L. A.; Pinto, E.; Nascimento, M. S.-J. Eur. J. Med. Chem. 2010, 45 (12), 5628–5634. DOI: 10.1016/j.ejmech.2010.09.014. View Source
- [2] Silva, B. R.; Rebelo, R.; Rodrigues, J. M.; Xavier, C. P. R.; Vasconcelos, M. H.; Queiroz, M. R. P. Molecules 2021, 26 (6), 1594. DOI: 10.3390/molecules26061594. View Source
